

# Physicochemical properties of 2-Fluoro-5-methylphenyl isocyanate

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Compound of Interest

2-Fluoro-5-methylphenyl
isocyanate

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## A Technical Guide to 2-Fluoro-5-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, reactivity, and handling of **2-Fluoro-5-methylphenyl isocyanate** (CAS Number: 190774-50-6). The information is intended to support laboratory research and development activities.

## **Core Physicochemical Properties**

**2-Fluoro-5-methylphenyl isocyanate**, also known as 1-fluoro-2-isocyanato-4-methylbenzene, is an organic building block valued for its reactive isocyanate group.[1] Its fundamental properties are summarized below.

Table 1: Physicochemical Data for **2-Fluoro-5-methylphenyl isocyanate** 



Property	Value	Reference
CAS Number	190774-50-6	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO	[1][2][3]
Molecular Weight	151.14 g/mol	[1][3]
Boiling Point	192 °C (lit.)	[1]
Density	1.159 g/mL at 25 °C (lit.)	[1]
Refractive Index (n20/D)	1.511 (lit.)	[1]
Flash Point	85 °C (185 °F) - closed cup	[1]
Storage Temperature	-20°C	[1]

### **Chemical Structure and Identifiers**

- IUPAC Name: 1-Fluoro-2-isocyanato-4-methylbenzene
- Linear Formula: FC<sub>6</sub>H<sub>3</sub>(CH<sub>3</sub>)NCO[1]
- SMILES String: Cc1ccc(F)c(c1)N=C=O[1]
- InChi Key: GLSUJZPVKMKUPJ-UHFFFAOYSA-N[1]

## **Reactivity and Handling**

Isocyanates are highly reactive electrophilic compounds.[4] The carbon atom in the isocyanate group (-N=C=O) is electron-deficient, making it susceptible to nucleophilic attack.[4]

#### Key Reactivity Information:

- Reaction with Nucleophiles: Isocyanates react exothermically with a wide range of nucleophiles, including alcohols, amines, water, and thiols.[5] These reactions lead to the formation of urethanes (carbamates), ureas, and thiocarbamates, respectively.
- Moisture Sensitivity: This compound is sensitive to moisture.[6] It reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[5]



This can lead to pressure buildup in sealed containers.

 Self-Reactivity: Under certain conditions, such as high temperatures or in the presence of catalysts, isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates).[7]

#### Handling and Storage:

- Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
- Recommended storage is at -20°C to maintain stability.[1]
- Use in a well-ventilated area or a chemical fume hood.
- Avoid contact with incompatible materials such as water, acids, bases, alcohols, and amines.
   [5][8]

## **Experimental Protocols**

While a specific, detailed synthesis protocol for **2-Fluoro-5-methylphenyl isocyanate** was not found in the search results, a general method for synthesizing isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent. A more modern and common laboratory approach is the Curtius, Hofmann, or Lossen rearrangement.

A general process for the synthesis of aryl isocyanates from bromobenzene and sodium cyanate has been described, which could be adapted.[9]

General Experimental Workflow for Reaction with an Alcohol:

This protocol outlines a typical procedure for the synthesis of a carbamate (urethane) using **2- Fluoro-5-methylphenyl isocyanate** and a generic alcohol (R-OH).

- Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N<sub>2</sub> or Ar). Ensure all solvents are anhydrous.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the desired alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF,



Dichloromethane).

- Addition of Isocyanate: Slowly add 2-Fluoro-5-methylphenyl isocyanate (1.0-1.1 eq.) to the stirred alcohol solution at room temperature or 0 °C to control the exothermic reaction.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Upon completion, quench the reaction with a small amount of saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diagrams



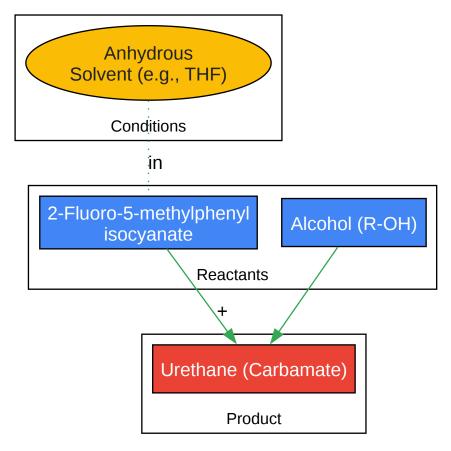


Diagram 1: Synthesis of a Urethane

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Caption: Reaction scheme for urethane synthesis.



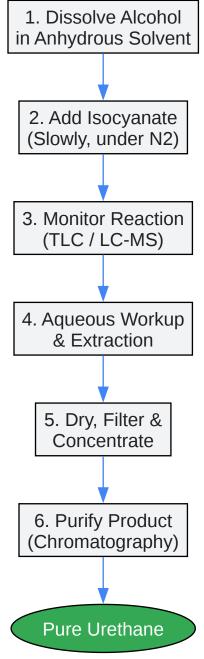


Diagram 2: Experimental Workflow

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